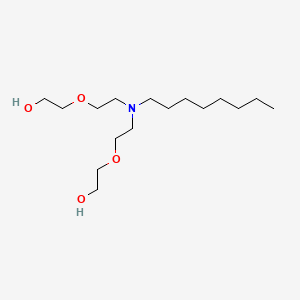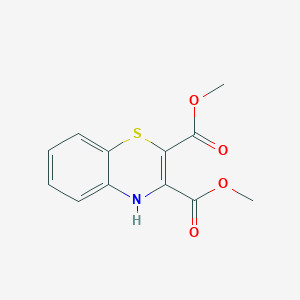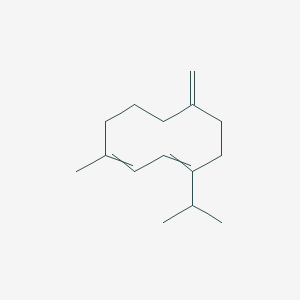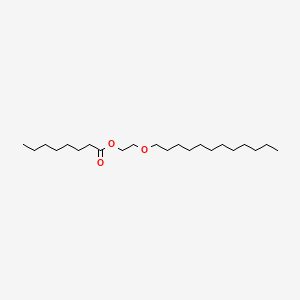
2-(Dodecyloxy)ethyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecyloxy)ethyl octanoate is an ester compound with the molecular formula C22H44O3. It is composed of a dodecyloxy group attached to an ethyl octanoate backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dodecyloxy)ethyl octanoate can be synthesized through the esterification reaction between dodecanol and octanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Dodecanol+Octanoic AcidH2SO42-(Dodecyloxy)ethyl octanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification process. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecyloxy)ethyl octanoate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield dodecanol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Dodecanol and octanoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
2-(Dodecyloxy)ethyl octanoate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: The compound is utilized in the synthesis of surfactants and emulsifiers for biological applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of lubricants, plasticizers, and cosmetics.
Mechanism of Action
The mechanism of action of 2-(Dodecyloxy)ethyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release dodecanol and octanoic acid, which may exert biological effects. The compound’s lipophilic nature allows it to interact with cell membranes and influence membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-(Dodecyloxy)ethanol: Similar in structure but lacks the octanoate group.
Ethyl octanoate: Contains the octanoate group but lacks the dodecyloxy group.
Dodecyl acetate: Similar ester structure but with different alkyl groups.
Uniqueness
2-(Dodecyloxy)ethyl octanoate is unique due to its combination of a long dodecyloxy chain and an octanoate ester group. This structure imparts specific physicochemical properties, such as hydrophobicity and reactivity, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
72939-61-8 |
|---|---|
Molecular Formula |
C22H44O3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
2-dodecoxyethyl octanoate |
InChI |
InChI=1S/C22H44O3/c1-3-5-7-9-10-11-12-13-15-17-19-24-20-21-25-22(23)18-16-14-8-6-4-2/h3-21H2,1-2H3 |
InChI Key |
VXXUPKFMAPFCTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOC(=O)CCCCCCC |
Related CAS |
72939-61-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)
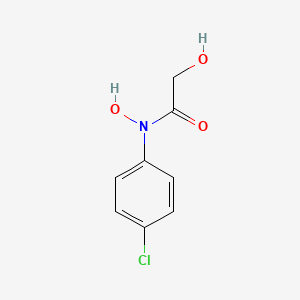

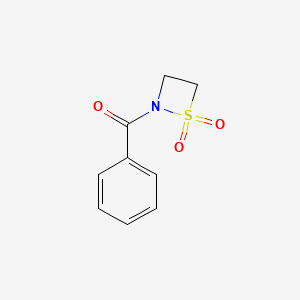

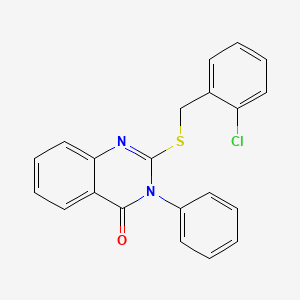
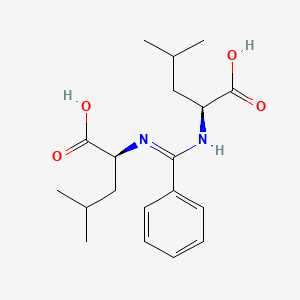
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
